molecular formula C15H20ClN3OS B14101925 7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14101925
M. Wt: 325.9 g/mol
InChI Key: RRCRZASBAQEBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound known for its diverse applications in scientific research This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the formation of the quinazolinone core through the reaction of anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylamino Group: The diethylamino group is attached through a nucleophilic substitution reaction using diethylamine.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-aminoquinoline: Known for its antimalarial properties.

    7-chloro-4-hydroxyquinoline: Used as an antimicrobial agent.

    7-chloro-4-methylquinoline: Investigated for its potential as an anticancer agent.

Uniqueness

7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H20ClN3OS/c1-3-18(4-2)8-5-9-19-14(20)12-7-6-11(16)10-13(12)17-15(19)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21)

InChI Key

RRCRZASBAQEBEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.